6-Oxo-3-azabicyclo[3.2.0]heptane-4-carboxylic acid
Overview
Description
6-Oxo-3-azabicyclo[320]heptane-4-carboxylic acid is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Oxo-3-azabicyclo[3.2.0]heptane-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar cyclization reactions on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 6-Oxo-3-azabicyclo[3.2.0]heptane-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the nitrogen atom or other functional groups.
Substitution: Substitution reactions can occur at various positions on the bicyclic ring system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents or nucleophiles can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
6-Oxo-3-azabicyclo[3.2.0]heptane-4-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for 6-Oxo-3-azabicyclo[3.2.0]heptane-4-carboxylic acid involves its interaction with specific molecular targets. For example, similar compounds like oxacillin inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins . This compound may exert its effects through similar pathways, disrupting essential biological processes in target organisms.
Comparison with Similar Compounds
6-Aminopenicillanic acid: This compound shares a similar bicyclic structure and is used as a precursor for various antibiotics.
Oxacillin: Another bicyclic compound with antibacterial properties.
Cyclacillin: A penicillin derivative with a similar mechanism of action.
Uniqueness: 6-Oxo-3-azabicyclo[3.2.0]heptane-4-carboxylic acid is unique due to its specific ring structure and the presence of a ketone group, which can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
7-oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c9-4-1-3-2-8-6(5(3)4)7(10)11/h3,5-6,8H,1-2H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBLSJCPBZMQWSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNC(C2C1=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201216905 | |
Record name | 3-Azabicyclo[3.2.0]heptane-2-carboxylic acid, 7-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201216905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1403766-59-5 | |
Record name | 3-Azabicyclo[3.2.0]heptane-2-carboxylic acid, 7-oxo- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1403766-59-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Azabicyclo[3.2.0]heptane-2-carboxylic acid, 7-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201216905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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